molecular formula C15H18N2O4 B2940175 N1-cyclopropyl-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide CAS No. 1421457-19-3

N1-cyclopropyl-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide

Cat. No.: B2940175
CAS No.: 1421457-19-3
M. Wt: 290.319
InChI Key: LMAQQFGWIIBVKR-UHFFFAOYSA-N
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Description

N1-cyclopropyl-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activities and therapeutic applications. This compound is characterized by its unique structure, which includes a cyclopropyl group, a dihydrobenzofuran moiety, and an oxalamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-cyclopropyl-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide typically involves multiple steps, starting with the preparation of the dihydrobenzofuran core. This can be achieved through various methods, such as the cyclization of 2,3-dihydroxybenzaldehyde derivatives

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis, ensuring high purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N1-cyclopropyl-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, serving as a precursor in various organic reactions.

Biology: Biologically, N1-cyclopropyl-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide has shown potential as an antimicrobial agent, exhibiting activity against various bacterial strains.

Medicine: In the medical field, this compound is being investigated for its therapeutic properties, including its potential use in treating infections and inflammatory conditions.

Industry: Industrially, this compound can be utilized in the development of new pharmaceuticals and agrochemicals, leveraging its unique chemical properties for innovative applications.

Mechanism of Action

The mechanism by which N1-cyclopropyl-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

  • N1-cyclopropyl-N2-(2-(2,3-dihydrobenzofuran-4-yl)-2-hydroxyethyl)oxalamide

  • N1-cyclopropyl-N2-(2-(2,3-dihydrobenzofuran-6-yl)-2-hydroxyethyl)oxalamide

Uniqueness: N1-cyclopropyl-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide stands out due to its specific substitution pattern on the benzofuran ring, which may confer unique biological and chemical properties compared to its analogs.

Properties

IUPAC Name

N'-cyclopropyl-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c18-12(8-16-14(19)15(20)17-11-2-3-11)9-1-4-13-10(7-9)5-6-21-13/h1,4,7,11-12,18H,2-3,5-6,8H2,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMAQQFGWIIBVKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=O)NCC(C2=CC3=C(C=C2)OCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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